1-[(3-cyanophenyl)methyl]-1H-pyrazole-4-carboxylic acid
Description
1-[(3-Cyanophenyl)methyl]-1H-pyrazole-4-carboxylic acid is a pyrazole-based carboxylic acid derivative featuring a 3-cyanophenylmethyl substituent at the N1 position of the pyrazole ring. The compound’s molecular formula is C₁₂H₁₀N₃O₂, with a molecular weight of 237.23 g/mol. The cyanophenyl group introduces strong electron-withdrawing properties, which may enhance the acidity of the carboxylic acid moiety and influence its reactivity in synthetic or biological contexts.
Properties
IUPAC Name |
1-[(3-cyanophenyl)methyl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c13-5-9-2-1-3-10(4-9)7-15-8-11(6-14-15)12(16)17/h1-4,6,8H,7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WURPHHSOWDTRLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CN2C=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Route
The primary and most reported synthetic method for 1-[(3-cyanophenyl)methyl]-1H-pyrazole-4-carboxylic acid involves a nucleophilic substitution reaction between 3-cyanobenzyl bromide and 1H-pyrazole-4-carboxylic acid under basic conditions. The reaction typically proceeds as follows:
-
- 3-Cyanobenzyl bromide (electrophile)
- 1H-pyrazole-4-carboxylic acid (nucleophile)
- Base: Potassium carbonate or sodium hydroxide
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Temperature: Elevated temperatures to facilitate nucleophilic substitution
Reaction Mechanism:
The carboxylic acid nitrogen of the pyrazole ring acts as a nucleophile, attacking the electrophilic carbon of the 3-cyanobenzyl bromide, displacing bromide and forming the N-substituted pyrazole derivative.Post-reaction Purification:
Purification is generally achieved by recrystallization or chromatographic techniques to isolate the pure product.
This method is scalable and adaptable for industrial production, where continuous flow reactors may be employed to optimize yield and reaction efficiency.
Alternative and Related Synthetic Approaches
While direct synthesis of this compound is straightforward, related pyrazole derivatives with carboxylic acid functionalities have been synthesized through multi-component and cyclocondensation reactions, which may offer routes to analogs or intermediates relevant to this compound.
Multi-component One-Pot Synthesis:
A notable method involves the InCl3-catalyzed one-pot synthesis of multi-substituted pyrazole carboxylic acid esters. For example, a four-component reaction of ethyl acetoacetate, hydrazine, methyl phenylglyoxylate, and malononitrile under ultrasound irradiation at 40 °C yields pyrano[2,3-c]pyrazole-4-carboxylic acid esters with cyano substituents. Although this method synthesizes related pyrazole carboxylic acid esters rather than the exact target compound, it demonstrates the utility of metal-catalyzed multi-component reactions in constructing pyrazole cores with carboxylic acid functionality.Formylation and Subsequent Transformations:
Pyrazole-4-carbaldehydes, which are key intermediates in pyrazole chemistry, can be synthesized by formylation of hydrazones using POCl3/DMF complexes. These aldehydes can be further converted to cyano-substituted pyrazole derivatives via cyanohydrin formation and reduction steps. This strategy may be adapted for preparing substituted pyrazole carboxylic acids by further oxidation or functional group transformations.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Base | Potassium carbonate or sodium hydroxide | Ensures deprotonation of pyrazole nitrogen |
| Solvent | DMF or DMSO | Polar aprotic solvents favor nucleophilic substitution |
| Temperature | Elevated (often 60–100 °C) | Increases reaction rate |
| Catalyst | None typically required for nucleophilic substitution | InCl3 used in related multi-component syntheses |
| Reaction Time | Several hours to overnight | Depends on scale and temperature |
| Purification | Recrystallization, chromatography | To achieve high purity |
Analytical and Characterization Data
The synthesized this compound is typically characterized by:
- NMR Spectroscopy: Confirms the substitution pattern on the pyrazole and phenyl rings.
- Infrared (IR) Spectroscopy: Identifies functional groups including carboxylic acid and nitrile.
- Mass Spectrometry (MS): Confirms molecular weight (227.22 g/mol).
- Melting Point Determination: Assesses purity.
- Elemental Analysis: Verifies composition.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Nucleophilic substitution | 3-Cyanobenzyl bromide, pyrazole acid, base, DMF/DMSO, heat | Simple, direct, scalable | Requires handling of bromide reagent |
| Multi-component one-pot synthesis | Ethyl acetoacetate, hydrazine, methyl phenylglyoxylate, malononitrile, InCl3, ultrasound | Efficient, high yield, green chemistry | Produces esters, not free acid directly |
| Formylation and cyanohydrin route | Pyrazole hydrazones, POCl3/DMF, HCN, reduction | Versatile for analog synthesis | Multi-step, more complex |
Research Findings and Practical Notes
- The nucleophilic substitution method remains the most practical and widely used for the target compound due to its straightforwardness and reproducibility.
- Use of polar aprotic solvents and appropriate bases is critical to maximize yield and minimize side reactions.
- Industrial synthesis may benefit from continuous flow reactors to improve reaction control and throughput.
- Multi-component reactions catalyzed by InCl3 under ultrasound irradiation offer rapid synthesis of related pyrazole carboxylic acid esters with good yields and align with green chemistry principles, though adaptation may be required for the target compound.
- Safety considerations include handling of cyanide-containing reagents and bromides under controlled conditions.
Chemical Reactions Analysis
Types of Reactions: 1-[(3-Cyanophenyl)methyl]-1H-pyrazole-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different nucleophilic groups.
Scientific Research Applications
1-[(3-Cyanophenyl)methyl]-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(3-cyanophenyl)methyl]-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The 3-cyanophenyl group in the target compound is strongly electron-withdrawing, likely increasing the acidity of the carboxylic acid (pKa ~2-3) compared to methoxy-substituted analogues (pKa ~4-5) .
- Bioactivity: The 4-cyanophenylmethyl derivative () shares structural similarities with the target compound but includes an additional methyl group, which may sterically hinder receptor interactions.
- Synthetic Flexibility : Esters of pyrazole-4-carboxylic acids (e.g., ethyl or methyl esters) are frequently hydrolyzed to their acid forms, as seen in and . The target compound could serve as a precursor for further derivatization, such as amide formation .
Physicochemical Properties
Melting Points and Solubility:
- The 3,4-dimethoxyphenylmethyl derivative () has a molecular weight of 262.26 g/mol, with enhanced solubility in polar solvents compared to chlorophenyl or cyanophenyl derivatives .
Stability and Handling:
Research Findings and Data Gaps
- Methods from analogous compounds (e.g., Vilsmeier-Haack reactions in ) could be adapted .
- Biological Data: No direct studies on the target compound’s bioactivity were found. However, structurally related compounds (e.g., tigulixostat in ) highlight pyrazole-carboxylic acids’ relevance in targeting enzymes like xanthine oxidase .
Biological Activity
1-[(3-Cyanophenyl)methyl]-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound notable for its diverse biological activities. This compound, characterized by a pyrazole ring substituted with a 3-cyanophenyl group, has garnered interest in medicinal chemistry due to its potential applications in drug development, particularly against infections and inflammatory diseases. Its molecular formula is C₁₂H₉N₃O₂, with a molecular weight of approximately 227.22 g/mol.
The synthesis of this compound typically involves the nucleophilic substitution reaction of 3-cyanobenzyl bromide with 1H-pyrazole-4-carboxylic acid under basic conditions, often using potassium carbonate or sodium hydroxide in solvents like DMF or DMSO. The reaction is usually conducted at elevated temperatures to enhance yield and purity.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound has the potential to inhibit various microbial strains, making it a candidate for developing new antimicrobial agents.
- Anticancer Properties : The compound has been investigated for its ability to induce cytotoxic effects on cancer cell lines. It is believed to interact with specific molecular targets involved in cell proliferation and apoptosis .
- Anti-inflammatory Effects : There is evidence that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
The biological activity of this compound is attributed to its ability to bind to specific enzymes and receptors. For instance, it may inhibit enzymes involved in inflammatory responses or microbial resistance mechanisms. The exact molecular targets are still under investigation, but initial findings point towards interactions with proteins that regulate these pathways.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(2-Cyanophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | Substituted cyanophenyl at position 2 | Different electronic properties due to position |
| 1-(4-Cyanophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | Substituted cyanophenyl at position 4 | Altered sterics and potential activity variations |
| 1-(3-Nitrophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | Contains a nitro group instead of cyano | Different reactivity and biological profile |
The presence of the cyanophenyl group in this compound imparts distinct electronic and steric properties that influence its reactivity and biological activity compared to other pyrazole derivatives.
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazole derivatives, including this compound. For example:
- A study demonstrated that compounds similar to this pyrazole derivative exhibited significant cytotoxicity against various cancer cell lines, suggesting a potential role in cancer therapy .
- Another investigation focused on the antimicrobial properties of related pyrazoles, highlighting their effectiveness against specific bacterial strains, which could inform future drug development efforts targeting infections.
Q & A
Q. What established synthetic routes are available for 1-[(3-cyanophenyl)methyl]-1H-pyrazole-4-carboxylic acid?
A common approach involves cyclocondensation of substituted acetoacetate derivatives with appropriate hydrazines. For example, ethyl acetoacetate can react with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a substituted hydrazine (e.g., 3-cyanophenylmethylhydrazine) to form the pyrazole ester intermediate. Subsequent basic hydrolysis (e.g., NaOH or KOH in aqueous ethanol) converts the ester to the carboxylic acid . Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst use) is critical to improve yield and purity.
Q. Which spectroscopic and crystallographic methods are used to characterize this compound?
- X-ray diffraction (XRD): Determines molecular geometry and hydrogen-bonding patterns. For analogs like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, XRD revealed a planar pyrazole ring and intermolecular hydrogen bonds stabilizing the crystal lattice .
- FT-IR and NMR: Confirm functional groups (e.g., carboxylic acid O-H stretch at ~2500–3000 cm⁻¹ in IR) and regiochemistry. H NMR typically shows pyrazole protons as singlets (~δ 7.5–8.5 ppm) and benzyl protons as multiplets .
- Mass spectrometry (HRMS): Validates molecular weight and fragmentation patterns.
Q. What safety protocols are recommended for handling this compound?
While direct safety data for this compound is limited, analogs like 1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid are classified under GHS as non-hazardous but require standard lab precautions:
- Use PPE (gloves, goggles, lab coat).
- Avoid inhalation/ingestion; work in a fume hood.
- Store at –20°C in airtight containers to prevent degradation .
Advanced Research Questions
Q. How can computational methods like DFT elucidate electronic properties and reactivity?
Density Functional Theory (DFT) studies on pyrazole-4-carboxylic acid derivatives reveal:
- Electrostatic potential maps: Highlight nucleophilic/electrophilic regions (e.g., carboxylate oxygen as a nucleophilic site).
- Frontier molecular orbitals (HOMO/LUMO): Predict charge transfer interactions. For 5-methyl-1-phenyl analogs, HOMO localized on the pyrazole ring and LUMO on the phenyl group suggests π-π stacking interactions .
- Solvent effects: Polarizable continuum models (PCM) assess solubility and solvation energy, aiding formulation design.
Q. How can contradictions in reported biological activity (e.g., enzyme inhibition) be resolved?
- Kinetic assays: Determine inhibition mechanism (e.g., competitive vs. mixed-type). For the analog Y-700 (a xanthine oxidoreductase inhibitor), steady-state kinetics showed mixed inhibition (Kᵢ = 0.6 nM, Kᵢ’ = 3.2 nM), requiring substrate titration experiments to confirm .
- Structural analogs: Compare substituent effects. For example, replacing the 3-cyanophenyl group with a trifluoromethylbenzyl moiety (as in Pirtobrutinib analogs) alters steric and electronic interactions with target enzymes .
- Crystallographic docking: Resolve binding mode discrepancies using protein-ligand co-crystal structures.
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Salt formation: React with sodium/potassium hydroxide to form water-soluble carboxylate salts.
- Co-solvent systems: Use DMSO:water mixtures (e.g., 10% DMSO) for in vitro assays .
- Prodrug design: Convert the carboxylic acid to ester prodrugs (e.g., ethyl ester), which hydrolyze in vivo to release the active acid .
Q. How do structural modifications impact metabolic stability?
- Cyano substitution: The 3-cyanophenyl group enhances metabolic stability by reducing cytochrome P450-mediated oxidation compared to methoxy or halogenated analogs .
- Deuterium labeling: Incorporation of deuterium at metabolically labile positions (e.g., benzyl C-H) prolongs half-life, as seen in deuterated kinase inhibitors .
Methodological Considerations
Q. What analytical techniques validate purity in synthetic batches?
- HPLC-UV/HRMS: Use C18 columns with gradient elution (e.g., water:acetonitrile + 0.1% formic acid) to detect impurities <0.1%.
- Elemental analysis: Confirm C, H, N content within ±0.4% of theoretical values .
Q. How to troubleshoot low yields in the cyclocondensation step?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
